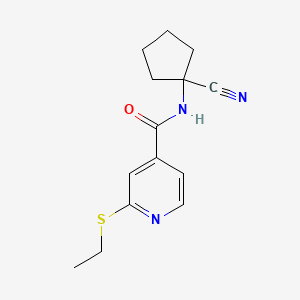

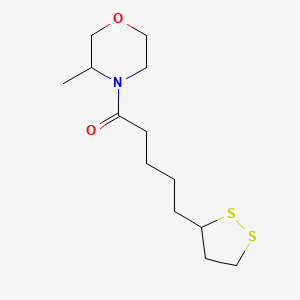

![molecular formula C14H10N2O3S B2920028 8-[(2-Furylmethyl)thio]-5-nitroquinoline CAS No. 881587-15-1](/img/structure/B2920028.png)

8-[(2-Furylmethyl)thio]-5-nitroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-[(2-Furylmethyl)thio]-5-nitroquinoline (8-FMTQ) is a heterocyclic compound derived from 5-nitroquinoline and 2-furylmethanethiol. It is a highly versatile compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound has been extensively studied for its diverse biological activities, such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory activities. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In

Aplicaciones Científicas De Investigación

Reactivity and Mechanistic Insights

Research has explored the reactivity of heterocycles similar to 8-[(2-Furylmethyl)thio]-5-nitroquinoline, focusing on their potential in hydride transfer reactions. These studies highlight the intricate balance between resonance and inductive effects in determining reactivity, providing a foundation for understanding and manipulating these compounds in various scientific applications (Lee & Jeoung, 1998).

Antimicrobial and Antituberculosis Potential

The antimicrobial properties of 8-hydroxyquinoline derivatives have been extensively studied, with some showing significant promise against a variety of microbial strains. This research underlines the potential of this compound and related compounds in developing new antimicrobial agents, particularly as resistance to existing drugs becomes a growing concern (Joaquim et al., 2021). Additionally, the synthesis and evaluation of nitrofuran derivatives, including those structurally related to this compound, have shown promising antituberculosis activity, suggesting a valuable avenue for addressing this global health challenge (Tanaka & Usui, 1980).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have been investigated for their potential as corrosion inhibitors, particularly for aluminum alloys in saline environments. Such studies indicate the promise of these compounds in protecting metal surfaces, contributing to the longevity and durability of materials in corrosive settings (Wang et al., 2015).

Chemical Synthesis and Analytical Methods

Research into the direct thioalkylation of nitroquinolines provides insight into novel synthetic routes, demonstrating the versatility of this compound and similar compounds in chemical synthesis. Such methodologies enable the preparation of a wide range of thioalkylated products, expanding the toolkit available for developing new compounds with tailored properties (Kawakami & Suzuki, 2000). Furthermore, high-performance liquid chromatographic analysis of nitroxoline and structurally related compounds underscores the importance of precise analytical techniques in the quality control and characterization of these chemicals, facilitating their application in scientific research and pharmaceutical development (Kang & Wang, 2003).

Propiedades

IUPAC Name |

8-(furan-2-ylmethylsulfanyl)-5-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-16(18)12-5-6-13(14-11(12)4-1-7-15-14)20-9-10-3-2-8-19-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDBMEWJWOSMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)SCC3=CC=CO3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

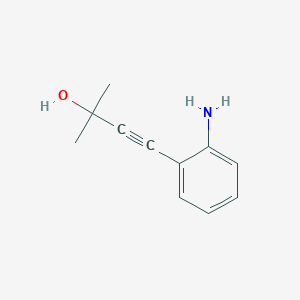

![2-[(E)-[(4-nitrophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2919947.png)

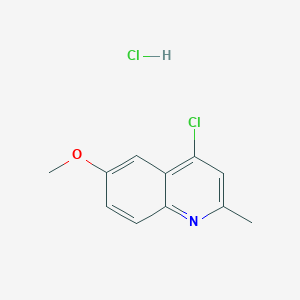

![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2919949.png)

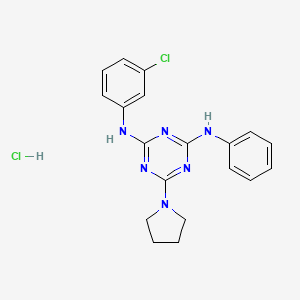

![N-(3-cyanophenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2919951.png)

![4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2919952.png)

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![N-[2-(2-Chloro-6-pyrrolidin-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2919968.png)